(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-21-11-8-14(23-2)15(24-3)9-17(11)27-19(21)20-18(22)16-10-25-12-6-4-5-7-13(12)26-16/h4-9,16H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJARGMBZNWTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Structural Overview and Retrosynthetic Analysis
The target molecule comprises a 5,6-dimethoxy-3-methylbenzothiazole core fused to a 2,3-dihydrobenzo[b]dioxine carboxamide moiety. Retrosynthetically, the compound can be divided into two primary intermediates:
- 5,6-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine : Synthesized via cyclization of substituted thioureas or thiol-containing precursors.
- 2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid : Derived from dihydrodioxine precursors through oxidation and activation.
Coupling these intermediates via amide bond formation, followed by tautomerization to stabilize the Z-configuration, forms the final product.
Synthesis of 5,6-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine
Thiolation and Cyclization
The benzothiazole ring is constructed using 4-methoxy-2-nitrochlorobenzene as the starting material. Treatment with sodium polysulfide in carbon disulfide induces cyclization to form 2-mercapto-5-methoxybenzothiazole (yield: 93.1%). Subsequent methylation with methyl p-toluenesulfonate in acetonitrile introduces the 3-methyl group, yielding 5-methoxy-2-methylthiobenzothiazole.
Key Reaction Conditions:
| Reactants | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Methoxy-2-nitrochlorobenzene | Na₂Sₓ, CS₂ | - | Reflux | 93.1% |
| 2-Mercapto-5-methoxybenzothiazole | Methyl p-toluenesulfonate | MeCN | Ambient | 76% |
¹H-NMR (500 MHz, CDCl₃) of 5-methoxy-2-methylthiobenzothiazole: δ 8.09 (d, 1H), 7.61 (d, 1H), 3.87 (s, 3H, OCH₃).
Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carboxylic Acid
Coupling Strategies for Amide Bond Formation
PyBOP-Mediated Coupling
A DMF solution of 5,6-dimethoxy-3-methylbenzothiazol-2(3H)-imine and 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid is activated with PyBOP and diisopropylethylamine. After stirring for 7 days at ambient temperature, the crude product is purified via flash chromatography and preparatory HPLC, yielding the Z-isomer (4% yield).
Optimization Challenges:
Stereochemical Control and Characterization
Purification and Analytical Validation
Chromatographic Techniques
Scalability and Industrial Relevance
While laboratory-scale yields remain modest (4–12%), microwave-assisted synthesis and flow chemistry could enhance throughput. Patent literature suggests applications in kinase inhibition, warranting further process optimization.
Análisis De Reacciones Químicas
Types of Reactions: The compound (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, oxidation, and reduction.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions must be carefully controlled to prevent decomposition and maximize product yield.
Major Products Formed: Reaction with oxidizing agents may yield sulfoxides or sulfones, while reduction reactions could produce amines or other reduced derivatives. Substitution reactions often lead to the formation of functionalized analogs with varying degrees of reactivity and stability.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activities. (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has been studied for its ability to induce apoptosis in cancer cells.
Case Study:
In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines by disrupting cellular pathways associated with cell growth and survival. The specific mechanisms may involve the modulation of signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. This compound has demonstrated effectiveness against a range of bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Mechanism of Action:
It is believed to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in affected tissues.
Synthetic Approaches
The synthesis of this compound typically involves several key steps:
-
Formation of the Benzothiazole Moiety:
This involves cyclization reactions using appropriate precursors. -
Imine Formation:
The reaction between an amine and a carbonyl compound forms the imine linkage characteristic of this compound. -
Purification:
Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity.
Potential Applications in Drug Development
Given its diverse biological activities, this compound holds promise in various therapeutic areas:
- Cancer Treatment: Due to its ability to induce apoptosis in cancer cells.
- Infection Control: As a potential new class of antibiotics.
- Inflammatory Disease Management: For conditions characterized by chronic inflammation.
Mecanismo De Acción
The mechanism by which (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of biological pathways, influencing cellular processes such as signal transduction, gene expression, and metabolism. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Thiazolo-Pyrimidine Derivatives ()
Compounds 11a and 11b (synthesized in 2015) share a thiazolo[3,2-a]pyrimidine core but differ in substituents:
- 11a : 2,4,6-Trimethylbenzylidene substituent with a 5-methylfuran group.
- 11b: 4-Cyanobenzylidene substituent.
Key Differences:
The target compound’s carboxamide and dimethoxy groups may enhance solubility compared to the nitrile and hydrophobic substituents in 11a/b.
1,4-Benzodioxine-Based Thiadiazole Derivatives ()
Compound II (synthesized in 2022) contains a 1,4-benzodioxine moiety linked to a hydrazine-carbothioamide group.
Key Differences:
| Parameter | Target Compound | Compound II (Benzodioxine-Thiadiazole) |
|---|---|---|
| Core Structure | Benzo[d]thiazole + 1,4-dioxine | 1,4-Benzodioxine + thiadiazole |
| Functional Groups | Carboxamide, dimethoxy | Hydrazine-carbothioamide |
| Reactivity | Potential H-bond donor/acceptor | Thioamide may confer metal-binding |
Quinazoline Derivatives ()
Compound 12 (synthesized in 2015) is a pyrimido-quinazoline derivative with a 5-methylfuran substituent.
Key Differences:
| Parameter | Target Compound | Compound 12 (Quinazoline) |
|---|---|---|
| Core Structure | Benzo[d]thiazole + 1,4-dioxine | Pyrimido[2,1-b]quinazoline |
| Functional Groups | Carboxamide, dimethoxy | Nitrile, furan, ketone |
| Synthesis Yield | Not reported | 57% |
The quinazoline scaffold in Compound 12 is associated with kinase inhibition, whereas the target’s benzo[d]thiazole core may target different biological pathways.
Computational and Bioactivity Comparisons
Molecular Similarity Metrics ()
Using Tanimoto and Dice indices (), the target compound’s structural similarity to analogs can be quantified:
- Tanimoto (MACCS) : Likely low (<0.5) due to unique dioxine-thiazole fusion.
- Dice (Morgan) : Higher similarity to benzodioxine derivatives (e.g., Compound II) than thiazolo-pyrimidines.
Bioactivity clustering () suggests that compounds with similar structural motifs (e.g., fused dioxine rings) may share overlapping protein targets or mechanisms of action.
Actividad Biológica
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound recognized for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a benzothiazole moiety with a dioxine component. Its molecular formula is with a molecular weight of 367.4 g/mol. The presence of methoxy groups enhances its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₃S |
| Molecular Weight | 367.4 g/mol |
| Chemical Class | Benzothiazole Derivative |
| Structure | Structure |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. A study demonstrated that modifications in the thiazole ring significantly influenced the anticancer activity, suggesting that this compound may also possess similar properties due to its structural features .
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial effects. The compound has been evaluated for its activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have shown that it exhibits potent antibacterial properties, which could be attributed to the electron-withdrawing nature of the thiazole ring enhancing its interaction with microbial targets .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. Research on related benzothiazole derivatives has indicated potential in inhibiting inflammatory pathways, particularly through the modulation of cytokine production and inhibition of pro-inflammatory enzymes. This suggests that this compound may also exhibit similar anti-inflammatory effects .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with specific receptors that regulate cellular signaling pathways related to growth and inflammation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Key findings from SAR studies include:
- Substitution Patterns : The presence of electron-withdrawing groups at specific positions on the benzothiazole ring enhances biological activity.
- Functional Groups : Methoxy groups increase lipophilicity and improve bioavailability.
These insights guide future modifications to enhance efficacy and reduce toxicity .
Case Studies
- Anticancer Study : A recent study explored the effects of similar benzothiazole compounds on breast cancer cell lines. Results indicated significant reduction in cell viability and induction of apoptosis at micromolar concentrations .
- Antimicrobial Evaluation : In a comparative study, this compound demonstrated superior antibacterial activity against Staphylococcus aureus compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodology :
- Core Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones to construct the benzo[d]thiazole core .
- Functionalization : Alkylation or sulfonation at the 3-position of the thiazole ring using reagents like 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Amidation : Coupling the thiazole intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using carbodiimide coupling agents (e.g., EDCl/HOBt) .
- Optimization : Solvent choice (DMF/DMSO), temperature (60–100°C), and reaction time (6–24 hours) significantly impact yield (60–75%) and purity (>95%) .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and Z/E configuration via coupling constants and NOE effects .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- HPLC-PDA : Assess purity (>98% for biological assays) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding networks .
Q. What in vitro assays are recommended to evaluate its biological activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
Advanced Research Questions
Q. How can structural modifications enhance target specificity or reduce off-target effects?
- SAR Strategies :
- Substituent Tuning : Replace 5,6-dimethoxy groups with electron-withdrawing groups (e.g., -NO₂) to modulate electron density and binding affinity .
- Scaffold Hybridization : Integrate moieties like 1,3,4-thiadiazole to exploit dual-target inhibition (e.g., COX-2 and EGFR) .
- Prodrug Design : Introduce hydrolyzable esters at the carboxamide group to improve bioavailability .
Q. What computational tools are effective for predicting interactions with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., PARP-1, tubulin) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Utilize Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO) with activity .
Q. How to resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in IC₅₀ values for anticancer activity may arise from:
- Assay Conditions : Varying cell passage numbers, serum concentrations, or incubation times .
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
- Validation : Replicate assays in orthogonal models (e.g., 3D spheroids vs. monolayers) .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- ADMET Profiling :
- Permeability : Caco-2 assays to predict intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Toxicity : Ames test for mutagenicity; hERG binding assays for cardiac safety .
Key Challenges & Future Directions
- Mechanistic Elucidation : Use CRISPR-Cas9 gene editing to validate target engagement in knockout models .
- Scalability : Transition from batch to flow chemistry for multi-gram synthesis .
- Translational Gaps : Address species-specific metabolic differences in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
